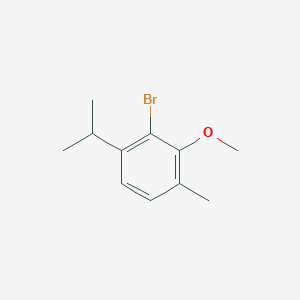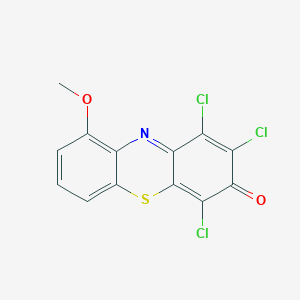
1,2,4-Trichloro-9-methoxy-3H-phenothiazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trichloro-9-methoxy-3H-phenothiazin-3-one is a chemical compound belonging to the phenothiazine family Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Trichloro-9-methoxy-3H-phenothiazin-3-one typically involves the condensation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate . The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,4-Trichloro-9-methoxy-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: It can act as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Uses molecular oxygen as the oxidant and a blue LED lamp as the irradiation source.
Substitution: Typically involves reagents like N-bromosuccinimide (NBS) for free radical bromination.
Major Products:
Applications De Recherche Scientifique
1,2,4-Trichloro-9-methoxy-3H-phenothiazin-3-one has several scientific research applications:
Mécanisme D'action
The mechanism by which 1,2,4-Trichloro-9-methoxy-3H-phenothiazin-3-one exerts its effects involves its role as a photocatalyst. Upon irradiation with blue LED light, the compound generates reactive oxygen species (ROS) that facilitate the oxidation of sulfides to sulfoxides . This process is highly efficient and selective, making it valuable for green chemistry applications.
Comparaison Avec Des Composés Similaires
3H-Phenothiazin-3-one: Shares the core phenothiazine structure but lacks the specific substitutions found in 1,2,4-Trichloro-9-methoxy-3H-phenothiazin-3-one.
Modafinil: A pharmaceutically active compound synthesized using similar oxidation reactions.
Sulforaphane: Another compound synthesized using the oxidation capabilities of phenothiazine derivatives.
Uniqueness: this compound is unique due to its specific substitutions, which enhance its photocatalytic properties and broaden its range of applications in organic synthesis and pharmaceutical research.
Propriétés
Numéro CAS |
90040-72-5 |
|---|---|
Formule moléculaire |
C13H6Cl3NO2S |
Poids moléculaire |
346.6 g/mol |
Nom IUPAC |
1,2,4-trichloro-9-methoxyphenothiazin-3-one |
InChI |
InChI=1S/C13H6Cl3NO2S/c1-19-5-3-2-4-6-10(5)17-11-7(14)8(15)12(18)9(16)13(11)20-6/h2-4H,1H3 |
Clé InChI |
AMGKQEWDBOKKFF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=CC=C1)SC3=C(C(=O)C(=C(C3=N2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


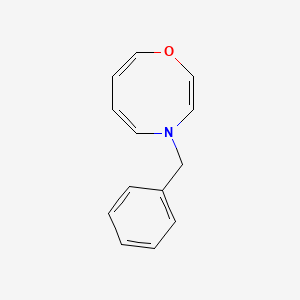
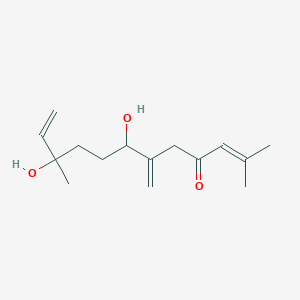
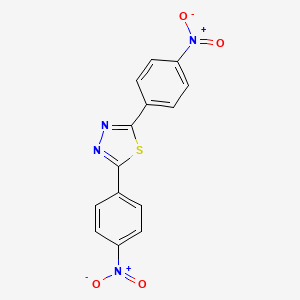
![4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one](/img/structure/B14378576.png)
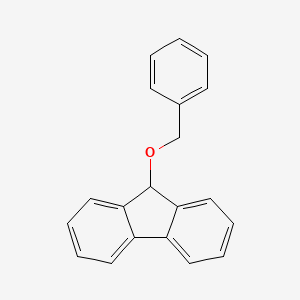
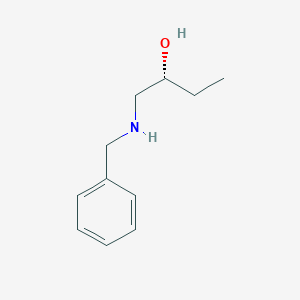

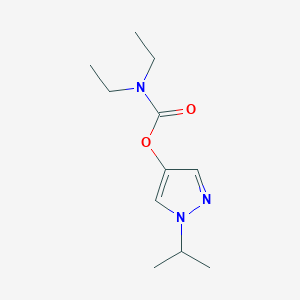
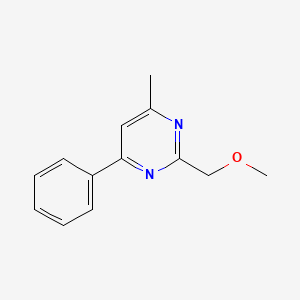
![Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane](/img/structure/B14378612.png)
![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
